molecular formula C21H20N4O3S B2624289 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1797245-03-4

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2624289
CAS No.: 1797245-03-4
M. Wt: 408.48
InChI Key: GNDHLZRJZHSLNK-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that features prominently in the realm of organic chemistry. It is characterized by a unique blend of structural units, including a cyclopropyl group, a pyrazole ring, and a benzoxazole moiety. The intricate arrangement of these functionalities imbues the compound with a distinct set of physicochemical properties, making it a subject of interest across various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves multi-step organic reactions. The process starts with the preparation of the intermediates:

  • Synthesis of the Pyrazole Intermediate: : This involves the cyclization of appropriate hydrazines with 1,3-diketones under acidic conditions.

  • Formation of the Benzoxazole Unit: : This is achieved via the condensation of o-aminophenols with carboxylic acids or their derivatives, employing dehydrating agents like phosphorus oxychloride or polyphosphoric acid.

  • Coupling Reaction: : The final step involves the coupling of the synthesized intermediates using linkers such as 2-bromoethylamine under basic conditions, often catalyzed by palladium or copper catalysts.

Industrial Production Methods

Industrial synthesis may utilize continuous flow techniques to enhance efficiency and scalability. The use of microreactors ensures precise control over reaction parameters, leading to higher yields and purities. Green chemistry principles, including solvent recycling and energy-efficient methodologies, are also increasingly integrated into the production processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide undergoes various chemical transformations:

  • Oxidation: : Oxidative conditions, employing reagents like potassium permanganate or chromium trioxide, can modify the pyrazole or thiophene moieties.

  • Reduction: : Reducing agents like lithium aluminum hydride or hydrogenation catalysts can reduce specific functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions can occur at electrophilic sites, facilitated by bases like sodium hydride or organometallic reagents.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide.

  • Reduction Reagents: : Lithium aluminum hydride, hydrogen with palladium catalyst.

  • Substitution Reagents: : Sodium hydride, organolithium reagents.

Major Products

Scientific Research Applications

  • Chemistry: : As a ligand in metal-catalyzed reactions, aiding in the synthesis of complex molecules.

  • Biology: : Investigation of its interactions with various biological targets, potentially serving as a tool in biochemical assays.

  • Medicine: : Exploration of its pharmacological properties, including potential roles in modulating enzyme activity or receptor binding.

  • Industry: : Use in material sciences, particularly in the development of organic electronic materials or as a precursor for specialized polymers.

Mechanism of Action

The compound's mechanism of action is intricate and involves several molecular interactions:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function.

  • Pathways Involved: : The specific pathways depend on the biological system but could involve signal transduction pathways, enzymatic catalysis, or gene expression modulation.

Comparison with Similar Compounds

Comparing N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide to similar compounds:

  • N-(2-(5-cyclopropyl-3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : Similar structure but with a furan ring instead of thiophene, potentially altering its electronic properties and reactivity.

  • N-(2-(5-cyclopropyl-3-(pyridyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : The pyridine ring introduces different nitrogen positioning, influencing its basicity and interactions with biological targets.

  • N-(2-(5-cyclopropyl-3-(phenyl)-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide: : A phenyl ring imparts different steric and electronic characteristics compared to the thiophene ring.

The unique combination of the pyrazole, thiophene, and benzoxazole units in the original compound imparts distinct properties that are leveraged in various applications.

Voilà, a thorough exploration of your compound!

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c26-20(13-24-16-4-1-2-5-18(16)28-21(24)27)22-9-10-25-17(14-7-8-14)12-15(23-25)19-6-3-11-29-19/h1-6,11-12,14H,7-10,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHLZRJZHSLNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)CN3C4=CC=CC=C4OC3=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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